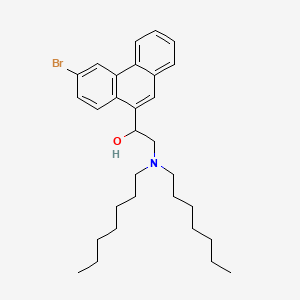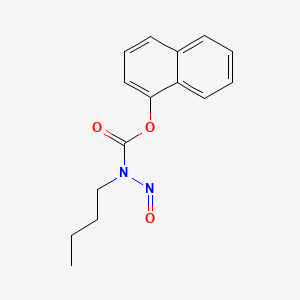
Samarium-153
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium Sm-153 is a radioisotope of the element samarium, which is part of the lanthanide series. This radioisotope is primarily used in the field of nuclear medicine, particularly for the treatment of pain associated with bone metastases. Samarium Sm-153 decays by emitting both beta particles and gamma photons, making it useful for both therapeutic and diagnostic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Samarium Sm-153 is produced by neutron irradiation of samarium-152 in a nuclear reactor. The process involves bombarding samarium-152 with neutrons, which converts it into samarium-153 . The reaction can be represented as:
152Sm+n→153Sm
Industrial Production Methods: In industrial settings, this compound is typically produced by irradiating samarium-152 oxide (Sm₂O₃) in a high-flux nuclear reactor. The irradiated material is then processed to extract the this compound . The production process ensures high purity and specific activity of the radioisotope, which is crucial for its medical applications .
Chemical Reactions Analysis
Types of Reactions: Samarium Sm-153 primarily undergoes beta decay, emitting beta particles and gamma photons. The beta particles are responsible for the therapeutic effects, while the gamma photons allow for imaging and diagnostic purposes .
Common Reagents and Conditions: In the preparation of radiopharmaceuticals, samarium-153 is often complexed with ethylenediaminetetramethylenephosphonic acid (EDTMP). This complexation enhances its affinity for bone tissues, particularly areas with high bone turnover .
Major Products: The major product of this compound decay is europium-153, a stable isotope. The decay process can be represented as:
153Sm→153Eu+β−+γ
Scientific Research Applications
Samarium Sm-153 has a wide range of applications in scientific research and medicine:
Nuclear Medicine: It is used in the treatment of pain from bone metastases in various cancers, including prostate and breast cancer.
Diagnostic Imaging: The gamma photons emitted by samarium-153 allow for imaging of bone metastases, aiding in the diagnosis and monitoring of treatment.
Theranostics: this compound is used in theranostic applications, combining therapy and diagnostics in a single procedure.
Research Studies: It is used in research studies to understand the behavior of radiopharmaceuticals in the body and to develop new treatment methods.
Mechanism of Action
Samarium Sm-153 targets areas of high bone turnover, such as sites of bone metastases. The radioisotope is absorbed by the bone tissue, where it emits beta particles that destroy cancer cells and relieve pain . The gamma photons emitted during decay allow for imaging, providing a dual therapeutic and diagnostic function .
Comparison with Similar Compounds
Strontium-89: Another radioisotope used for the treatment of bone pain from metastases.
Rhenium-186: Used for similar therapeutic purposes but has different decay characteristics and imaging capabilities.
Uniqueness of Samarium Sm-153: Samarium Sm-153 is unique due to its dual emission of beta particles and gamma photons, allowing for both therapeutic and diagnostic applications. This dual functionality makes it particularly valuable in the field of nuclear medicine .
Properties
CAS No. |
15766-00-4 |
|---|---|
Molecular Formula |
Sm |
Molecular Weight |
152.92210 g/mol |
IUPAC Name |
samarium-153 |
InChI |
InChI=1S/Sm/i1+3 |
InChI Key |
KZUNJOHGWZRPMI-AKLPVKDBSA-N |
SMILES |
[Sm] |
Isomeric SMILES |
[153Sm] |
Canonical SMILES |
[Sm] |
Key on ui other cas no. |
15766-00-4 |
Synonyms |
153Sm radioisotope Samarium-153 Sm-153 radioisotope |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



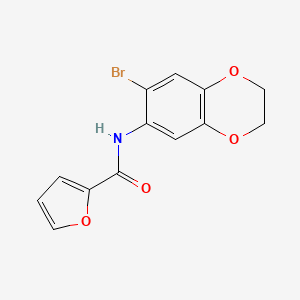

![2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B1220851.png)
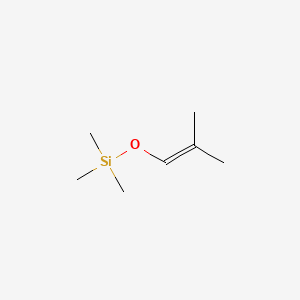
![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)

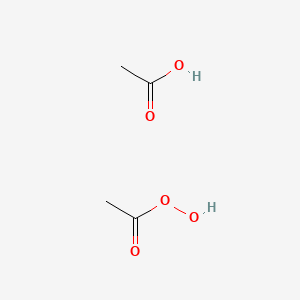
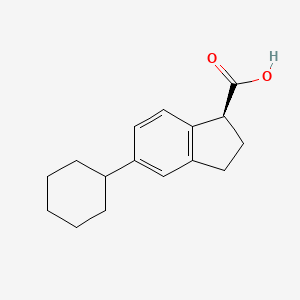
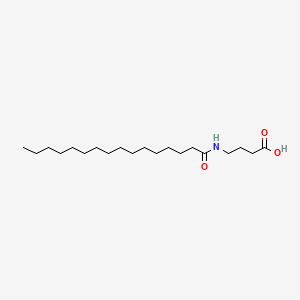
![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B1220863.png)
